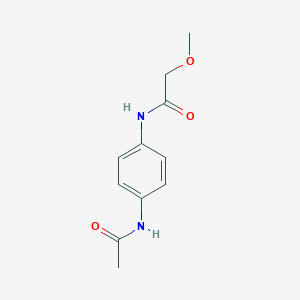

N-(4-acetamidophenyl)-2-methoxyacetamide

Description

N-(4-Acetamidophenyl)-2-methoxyacetamide is an acetamide derivative characterized by a 4-acetamidophenyl group linked to a methoxyacetamide moiety. This compound belongs to a class of N-arylacetamides, which are widely studied as intermediates in organic synthesis and bioactive molecules.

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

N-(4-acetamidophenyl)-2-methoxyacetamide |

InChI |

InChI=1S/C11H14N2O3/c1-8(14)12-9-3-5-10(6-4-9)13-11(15)7-16-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |

InChI Key |

WWJFTFVWWPSSAJ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)COC |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)COC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of N-(4-Acetamidophenyl)-2-methoxyacetamide and Analogues

Key Observations :

- Electron-withdrawing vs.

- Bioisosteric replacements : The furan-carboxamide in replaces the methoxyacetamide group, which may enhance π-π stacking interactions in biological targets.

- Azide functionality : The azido group in introduces click-chemistry compatibility, a feature absent in the target compound .

Key Observations :

- Acylation strategies : Methoxyacetyl chloride (as in ) is a common reagent for introducing methoxyacetamide groups, but yields vary based on substituent steric effects.

- Cyclocondensation : Used in to generate thiazole derivatives, highlighting the versatility of N-(4-acetamidophenyl) precursors in heterocycle synthesis.

Key Observations :

- Cytotoxicity : Thiazole derivatives in exhibit moderate cytotoxicity, suggesting that the N-(4-acetamidophenyl) scaffold could be optimized for anticancer applications.

- Lack of direct data : Pharmacological data for the target compound are absent in the provided evidence, necessitating further studies.

Stability and Toxicity

- Stability : Methoxy and acetamide groups generally enhance solubility but may reduce metabolic stability due to hydrolytic susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.